Tributyl-(3,5-dichloro-2-pyridyl)stannane
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Description
Tributyl-(3,5-dichloro-2-pyridyl)stannane is a chemical compound with the CAS Number 1657031-59-8. It is related to 2-(Tributylstannyl)pyridine, which has the linear formula C5H4NSn((CH2)3CH3)3 and a molecular weight of 368.14 .
Synthesis Analysis
The synthesis of related compounds, such as 2-(Tributylstannyl)pyridine, involves the reduction of tributyltin oxide with polymethylhydrosiloxane . This process yields a distillable liquid that is mildly sensitive to air, decomposing to (Bu3Sn)2O .Scientific Research Applications
Organotin Reagents in Heterocyclic Compound Synthesis
Tributyl organotin compounds, such as Tributyl(3,3,3-trifluoro-1-propynyl)stannane, have been utilized in the synthesis of various trifluoromethylated heterocyclic compounds. The 1,3-dipolar cycloaddition of the stannane with diazomethane, phenylazide, and acetonitrile oxide smoothly proceeds to yield (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole in good yields. These heterocyclic compounds prove useful as building blocks for the regioselective introduction of functional groups, such as aryl groups or iodine (Hanamoto, Hakoshima, & Egashira, 2004).
Organotin Compounds in Radical Chemistry
Organotin compounds also play a crucial role in radical chemistry, serving as intermediates for radical reductions and cyclizations. For instance, compounds with a 3-pyrenylpropyl side chain affinity for activated carbon simplify tin removal and product isolation from reaction mixtures. These pyrene-supported reagents are utilized for radical reductions, cyclizations, radical and cationic allylations, and Stille couplings, demonstrating the versatility of organotin derivatives in organic synthesis (Stien & Gastaldi, 2004).
Application in Materials Science
Organotin reagents have been applied in materials science, particularly in the preparation of metal complexes with potential emissive properties. The Stille coupling between organotin compounds and halogenated pyridines has led to the preparation of new pyridine/thiophene hybrid ligands. These ligands, upon reaction with metal centers, form complexes that have been characterized for their structural and emissive properties, indicating the potential of organotin compounds in the development of new materials (Farrell et al., 2004).
properties
IUPAC Name |
tributyl-(3,5-dichloropyridin-2-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N.3C4H9.Sn/c6-4-1-5(7)3-8-2-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQPFHMJCLXATR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=C(C=N1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2NSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tributyl-(3,5-dichloro-2-pyridyl)stannane |
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